THR-|A agonist 6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
THR-|A agonist 6 is a selective thyroid hormone receptor β (THR-β) agonist. It has shown significant potential in treating metabolic disorders, particularly non-alcoholic steatohepatitis (NASH) and other liver-related conditions. This compound exhibits high selectivity for THR-β over THR-α, making it a promising candidate for targeted therapies with minimal systemic side effects .
準備方法
The synthesis of THR-|A agonist 6 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The preparation method typically includes:
Formation of Intermediates: The initial steps involve the synthesis of heterocyclic intermediates through reactions such as cyclization and condensation.
Coupling Reactions: These intermediates are then coupled with other chemical entities to form the core structure of this compound.
Purification and Isolation: The final product is purified using techniques like chromatography and crystallization to ensure high purity and yield
化学反応の分析
THR-|A agonist 6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
科学的研究の応用
THR-|A agonist 6 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of selective THR-β activation on metabolic pathways.
Biology: It helps in understanding the role of thyroid hormone receptors in cellular processes and gene expression.
Medicine: It is being investigated for its potential to treat metabolic disorders, particularly NASH, by reducing liver fat and improving liver function.
Industry: It is used in the development of new therapeutic agents targeting thyroid hormone receptors .
作用機序
THR-|A agonist 6 exerts its effects by selectively binding to the thyroid hormone receptor β (THR-β). This binding activates the receptor, leading to the modulation of gene expression involved in lipid metabolism and energy homeostasis. The compound’s high selectivity for THR-β over THR-α minimizes systemic side effects, making it a safer option for therapeutic use .
類似化合物との比較
THR-|A agonist 6 is compared with other similar compounds such as:
Resmetirom (MGL-3196): Another selective THR-β agonist with similar applications in treating metabolic disorders.
Sobetirome (GC-1): A THR-β agonist known for its effects on cholesterol and fatty acid metabolism.
VK2809: A liver-targeted THR-β agonist with promising results in reducing liver fat and improving liver function.
This compound stands out due to its high selectivity and efficacy in targeting THR-β, making it a unique and valuable compound in the field of metabolic disorder treatment .
特性
分子式 |
C20H14Cl2N6O3 |
---|---|
分子量 |
457.3 g/mol |
IUPAC名 |
2-[3,5-dichloro-4-(5-oxo-4-propan-2-ylpyrrolo[3,2-b]pyridin-1-yl)phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile |
InChI |
InChI=1S/C20H14Cl2N6O3/c1-10(2)27-16-5-6-26(15(16)3-4-17(27)29)18-12(21)7-11(8-13(18)22)28-20(31)24-19(30)14(9-23)25-28/h3-8,10H,1-2H3,(H,24,30,31) |
InChIキー |
CEKKJDQFDVJLTR-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C2=C(C=CC1=O)N(C=C2)C3=C(C=C(C=C3Cl)N4C(=O)NC(=O)C(=N4)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。